Target Engagement Profiling vs. Closest BAYER Pyrazolyl-Urea Congeners
No direct, head-to-head biochemical or cellular potency data are publicly available for CAS 1797673-90-5. The BAYER patent family (e.g., US 7,838,524) describes extensive SAR for a series of substituted pyrazolyl-urea derivatives, establishing that specific combinations of pyrazole 3-heteroaryl and urea N′-aryl groups govern cancer-cell anti-proliferative potency [1]. However, the explicit compound bearing the 5-cyclopropyl-3-(pyridin-4-yl) N′-(benzhydryl) signature is not exemplified in the biological data tables of that patent. Until quantitative IC50 values against a defined comparator are generated and reported, no statistically grounded differentiation claim can be advanced.
| Evidence Dimension | IC50 (or equivalent potency metric) against cancer cell lines or purified kinases |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest BAYER patent exemplars with varied urea N′-aryl groups |
| Quantified Difference | Cannot be computed; no data |
| Conditions | Not applicable — no experimental context reported |
Why This Matters
Absence of comparative potency data eliminates the primary quantitative criterion for selecting this compound over a closely related analog in a kinase or oncology screening campaign.
- [1] Boyce, S. A., et al. (2008). Substituted pyrazolyl urea derivatives useful in the treatment of cancer. U.S. Patent No. 7,838,524. Bayer Pharmaceuticals Corporation. View Source
